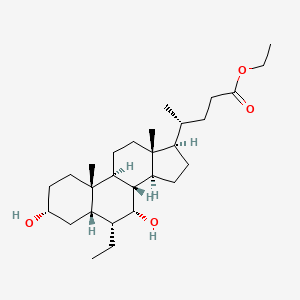

Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate

Description

Properties

IUPAC Name |

ethyl (4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48O4/c1-6-19-23-16-18(29)12-14-28(23,5)22-13-15-27(4)20(9-10-21(27)25(22)26(19)31)17(3)8-11-24(30)32-7-2/h17-23,25-26,29,31H,6-16H2,1-5H3/t17-,18-,19-,20-,21+,22+,23+,25+,26-,27-,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJRVVBCIAUGPQ-NQGMLVFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)OCC)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)OCC)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate typically involves the modification of naturally occurring bile acids. The process includes several steps:

Starting Material: The synthesis often begins with chenodeoxycholic acid.

Ethylation: Introduction of an ethyl group at the 6alpha position.

Hydroxylation: Hydroxyl groups are introduced at the 3alpha and 7alpha positions.

Esterification: The final step involves esterification at the 24th carbon position to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of ketones back to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents like sodium hypochlorite or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions vary depending on the desired substituent but often involve acidic or basic catalysts.

Major Products

The major products formed from these reactions include various hydroxylated and ketone derivatives of the original compound .

Scientific Research Applications

Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate has several scientific research applications:

Chemistry: Used as a model compound for studying bile acid chemistry and receptor interactions.

Biology: Investigated for its role in regulating bile acid homeostasis and its effects on liver function.

Medicine: Explored as a potential treatment for liver diseases such as primary biliary cholangitis and non-alcoholic steatohepatitis.

Industry: Utilized in the development of pharmaceuticals targeting bile acid receptors.

Mechanism of Action

The compound exerts its effects by binding to and activating the farnesoid X receptor (FXR). This activation leads to the regulation of bile acid synthesis, transport, and metabolism. FXR activation also influences inflammatory, fibrotic, and metabolic pathways, contributing to its therapeutic effects in liver diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on C26H44O4.

Key Findings

Stereochemical Specificity :

- The 6α-ethyl group in the target compound prevents epimerization, a common issue in bile acid derivatives . In contrast, 6-ketolithocholic acid (6-oxo) lacks this stabilization, leading to higher reactivity .

- Stereoselective synthesis methods (e.g., low-temperature hydrogenation at 1.4–1.8 MPa) minimize side reactions, ensuring >95% purity in related compounds .

Biological Activity :

- The ethyl ester at C24 enhances intestinal absorption compared to carboxylic acid forms (e.g., 3α-hydroxy-6α-ethyl-7-keto-5β-cholan-24-oic acid), which are ionized in the gut .

- Unlike neuroactive steroids (e.g., Co 2-6749 in ), this compound’s dihydroxy configuration and ethyl group likely target bile acid receptors (FXR/TGR5) rather than GABAA receptors.

Metabolic Stability :

- The 6α-ethyl group reduces cytochrome P450-mediated oxidation compared to 6-ketolithocholic acid, which is rapidly metabolized due to its ketone group .

Physicochemical Properties :

Biological Activity

Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate, a bile acid derivative, exhibits significant biological activity primarily as a farnesoid X receptor (FXR) agonist. This compound plays a crucial role in various physiological processes, including lipid metabolism and the regulation of bile acid homeostasis.

Chemical Structure and Properties

Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate is classified as a bile acid derivative with the following chemical formula:

- Molecular Formula : C24H40O4

- Molecular Weight : 392.57 g/mol

This compound is structurally related to naturally occurring bile acids, which are synthesized from cholesterol in the liver and are essential for the emulsification and absorption of dietary fats.

The biological activity of this compound is primarily mediated through its interaction with FXR, a nuclear receptor that regulates the expression of genes involved in bile acid synthesis and transport. Upon binding to FXR, ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate activates downstream signaling pathways that lead to:

- Increased Bile Acid Secretion : Enhances the flow of bile acids from the liver to the intestine, thereby improving lipid digestion and absorption.

- Regulation of Lipid Metabolism : Modulates cholesterol levels by promoting the conversion of cholesterol to bile acids, which can lower serum cholesterol levels and improve lipid profiles.

Lipid Metabolism

Research has demonstrated that FXR agonists, including ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate, can significantly impact lipid metabolism. In animal models, administration of this compound resulted in:

- Reduction in Serum Cholesterol : Studies indicate a decrease in total cholesterol and low-density lipoprotein (LDL) levels.

- Increase in High-Density Lipoprotein (HDL) : This compound has been shown to elevate HDL cholesterol levels, which is beneficial for cardiovascular health.

Cholestatic Liver Diseases

Ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate has potential therapeutic applications in cholestatic liver diseases. The activation of FXR by this compound helps alleviate symptoms associated with impaired bile flow by:

- Enhancing Bile Acid Excretion : This leads to reduced hepatotoxicity and improved liver function.

Case Studies

- Animal Model Study : A study involving mice treated with ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate showed significant improvements in liver function tests and histological examination indicated reduced liver inflammation and fibrosis compared to control groups.

- Clinical Observations : In clinical settings, patients with hyperlipidemia treated with FXR agonists similar to ethyl 3alpha,7alpha-dihydroxy-6alpha-ethyl-5beta-cholan-24-oate exhibited improved lipid profiles and reported fewer gastrointestinal side effects compared to traditional lipid-lowering therapies.

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.